N-Cyclohexyl-4-methylbenzenecarboximidamide
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Overview
Description
N-Cyclohexyl-4-methylbenzenecarboximidamide is an organic compound with the molecular formula C14H20N2 and a molecular weight of 216.32 g/mol . This compound is characterized by the presence of a cyclohexyl group attached to a 4-methylbenzenecarboximidamide moiety. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-4-methylbenzenecarboximidamide typically involves the reaction of 4-methylbenzenecarboximidamide with cyclohexylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization or chromatography, is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-4-methylbenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halogens, acids, and bases are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms .
Scientific Research Applications
N-Cyclohexyl-4-methylbenzenecarboximidamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the manufacture of various industrial products, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-4-methylbenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
N-Cyclohexylbenzamide: Similar in structure but lacks the methyl group on the benzene ring.
4-Methylbenzenecarboximidamide: Similar but without the cyclohexyl group.
Cyclohexylamine: Contains the cyclohexyl group but lacks the benzenecarboximidamide moiety.
Uniqueness
N-Cyclohexyl-4-methylbenzenecarboximidamide is unique due to the presence of both the cyclohexyl and 4-methylbenzenecarboximidamide groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications where specific reactivity and stability are required .
Properties
Molecular Formula |
C14H20N2 |
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Molecular Weight |
216.32 g/mol |
IUPAC Name |
N'-cyclohexyl-4-methylbenzenecarboximidamide |
InChI |
InChI=1S/C14H20N2/c1-11-7-9-12(10-8-11)14(15)16-13-5-3-2-4-6-13/h7-10,13H,2-6H2,1H3,(H2,15,16) |
InChI Key |
ZYTIUPFQSQSJTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NC2CCCCC2)N |
Origin of Product |
United States |
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